

# molecular structure and properties of ceritinib dihydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceritinib dihydrochloride*

Cat. No.: *B8058383*

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## Ceritinib Dihydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

Ceritinib, available as its dihydrochloride salt, is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of **ceritinib dihydrochloride**. Detailed experimental methodologies for its synthesis, analysis, and characterization are presented, alongside a summary of its key quantitative data. Signaling pathways affected by ceritinib are visualized to facilitate a deeper understanding of its therapeutic effects at a molecular level.

## Molecular Structure and Physicochemical Properties

Ceritinib is a complex aminopyrimidine derivative. The dihydrochloride salt enhances its solubility for pharmaceutical formulation.

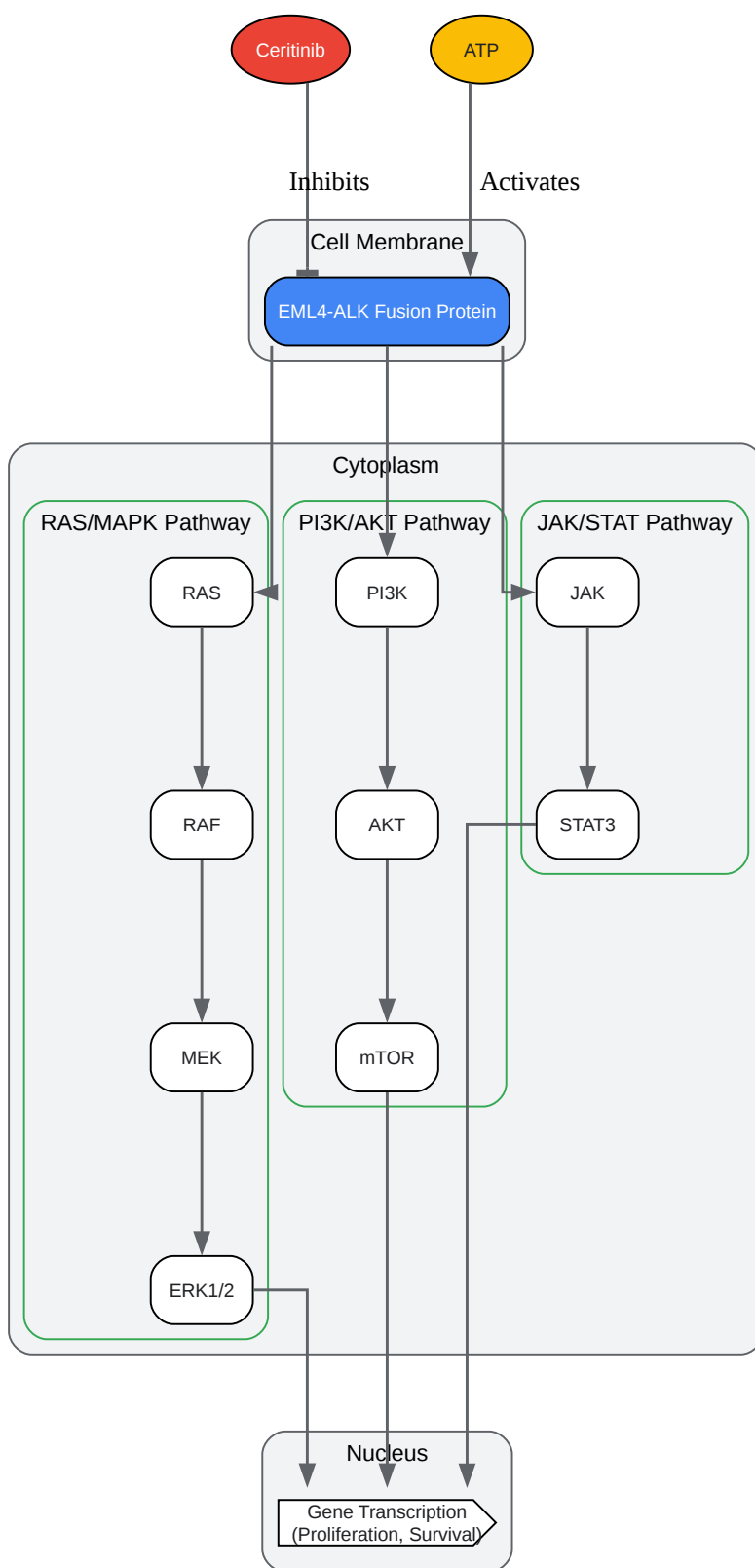
Table 1: Physicochemical Properties of Ceritinib and **Ceritinib Dihydrochloride**

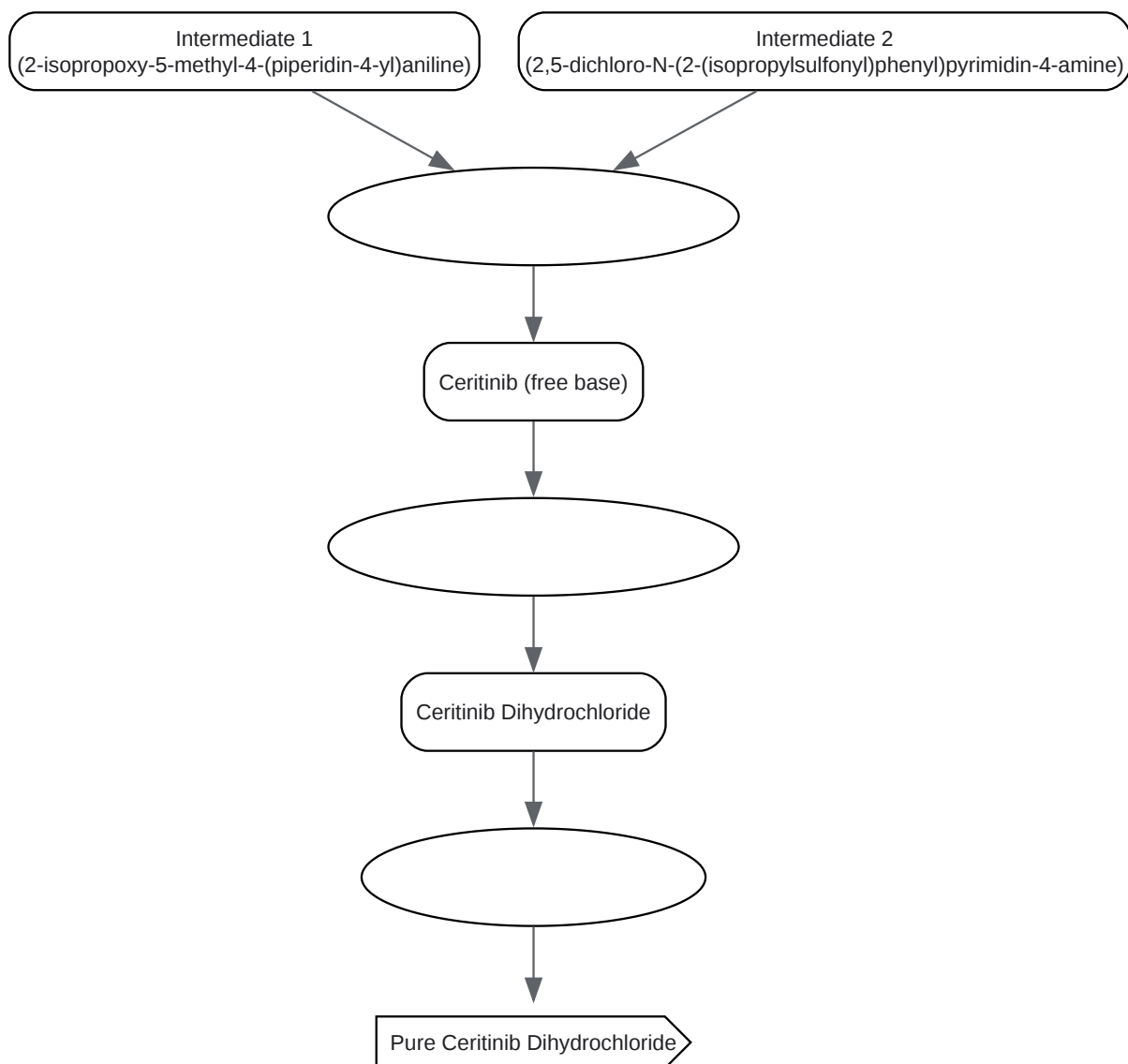
Property	Ceritinib	Ceritinib Dihydrochloride
IUPAC Name	5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine[1]	5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride
Synonyms	LDK378, Zykadia, NVP-LDK378-NX	LDK378 dihydrochloride, Ceritinib 2HCl
Molecular Formula	C28H36ClN5O3S[2]	C28H38Cl3N5O3S
Molecular Weight	558.14 g/mol [2]	631.06 g/mol
CAS Number	1032900-25-6	1380575-43-8
Appearance	Solid Powder	Off-white solid
Solubility	Soluble in DMSO	DMSO: 13 mg/mL (20.6 mM), Ethanol: 10 mg/mL (15.84 mM), Water: Insoluble

## Mechanism of Action and Signaling Pathways

Ceritinib is a highly selective, ATP-competitive tyrosine kinase inhibitor of ALK.[3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival.

Ceritinib binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[3] This blockade prevents the activation of downstream signaling cascades crucial for cancer cell growth and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[3][4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.[3]





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